molecular formula C7H8N2O B077442 N-Methyl-4-nitrosoaniline CAS No. 10595-51-4

N-Methyl-4-nitrosoaniline

Cat. No. B077442
Key on ui cas rn: 10595-51-4
M. Wt: 136.15 g/mol
InChI Key: ZPHCTSKOFFWBHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04675355

Procedure details

Initially, 107 g (1.0 mol) of N-methylaniline was added dropwise to a methyl alcohol solution containing 40% HCl with stirring at a temperature between 5° and 10° C. for one and a half hours. Thereafter, 80 g (1.12 mol) of sodium nitrite, of a purity of 97%, was added to the solution obtained at 5° C. After stirring at a temperature between 15° and 25° C. for 15 hours, the solution was poured in 2 l of ice water and the water solution was neutralized to pH 8 with aqueous ammonia after stirring for 15 minutes. Thereafter, 500 ml of heptane was added to the solution. After stirring at a temperature between 10° and 20° C. for 2 hours, the crystals obtained were filtered, washed sufficiently on the filter paper and thereafter dried with hot-air at 50° C. for 48 hours. 69.5 g of N-methyl-p-nitrosoaniline of a melting point of 115°~117° C. was obtained. The yield was 51.1%.
Quantity
107 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
80 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
2 L
Type
solvent
Reaction Step Five
Quantity
500 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.Cl.[N:10]([O-])=[O:11].[Na+].N>CCCCCCC.O.CO>[CH3:1][NH:2][C:3]1[CH:8]=[CH:7][C:6]([N:10]=[O:11])=[CH:5][CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
107 g
Type
reactant
Smiles
CNC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
80 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Five
Name
ice water
Quantity
2 L
Type
solvent
Smiles
Step Six
Name
Quantity
500 mL
Type
solvent
Smiles
CCCCCCC
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring at a temperature between 5° and 10° C. for one and a half hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained at 5° C
STIRRING
Type
STIRRING
Details
After stirring at a temperature between 15° and 25° C. for 15 hours
Duration
15 h
STIRRING
Type
STIRRING
Details
after stirring for 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
After stirring at a temperature between 10° and 20° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the crystals obtained
FILTRATION
Type
FILTRATION
Details
were filtered
WASH
Type
WASH
Details
washed sufficiently on the filter paper
CUSTOM
Type
CUSTOM
Details
dried with hot-air at 50° C. for 48 hours
Duration
48 h

Outcomes

Product
Name
Type
product
Smiles
CNC1=CC=C(C=C1)N=O
Measurements
Type Value Analysis
AMOUNT: MASS 69.5 g
YIELD: PERCENTYIELD 51.1%
YIELD: CALCULATEDPERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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